molecular formula C7H10O3S B8666190 Methyl 2-methyl-4-oxotetrahydrothiophene-3-carboxylate

Methyl 2-methyl-4-oxotetrahydrothiophene-3-carboxylate

Cat. No.: B8666190
M. Wt: 174.22 g/mol
InChI Key: LSVMAPATPCAFTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-4-oxotetrahydrothiophene-3-carboxylate is a useful research compound. Its molecular formula is C7H10O3S and its molecular weight is 174.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H10O3S

Molecular Weight

174.22 g/mol

IUPAC Name

methyl 2-methyl-4-oxothiolane-3-carboxylate

InChI

InChI=1S/C7H10O3S/c1-4-6(7(9)10-2)5(8)3-11-4/h4,6H,3H2,1-2H3

InChI Key

LSVMAPATPCAFTF-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)CS1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of sodium methoxide (5.89 g, 109.2 mmol) in toluene (150 mL) was added methyl 3-(2-methoxy-2-oxoethylthio)butanoate (150 g, 72.8 mmol) dropwise. The resultant mixture was heated to reflux and stirred overnight. The resulting reaction mixture was cooled then poured into a mixture of 10.0 mL of acetic acid in 150.0 g of crushed ice. The solution was made basic (pH=8-9) by addition of saturated Na2CO3 and the resulting mixture extracted with ethyl acetate. The combined organic layers were then combined and washed with brine, dried over anhydrous Na2SO4, filtered, evaporated, and the residue purified by column chromatography (eluent: petroleum ether/ethyl acetate=20/1-5/1) to provide methyl 2-methyl-4-oxo-tetrahydrothiophene-3-carboxylate as a colorless oil (4.0 g, 32%).
Name
sodium methoxide
Quantity
5.89 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
150 g
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

A three neck flask was charged with NaOEt (21%, 200 mL, 537 mmol) in ethanol. The solvent was removed under vacuum and to the residue was added toluene (500 mL). The mixture was heated to reflux and methyl 3-(2-methoxy-2-oxoethylthio)butanoate (92 g, 446 mmol) was added dropwise. After addition was complete, the mixture was refluxed for 4 hours. After cooling, the mixture was poured into a mixture of acetic acid (200 g) and crushed ice (200 g). The mixture was stirred overnight and then diluted with ethyl acetate (500 mL). The organic phase was separated and washed with saturated Na2CO3 and brine and then dried. The solvent was removed to afford crude methyl 2-methyl-4-oxo-tetrahydrothiophene-3-carboxylate (77.7 g, 99%). 1H NMR (CDCl3, 400 MHz) δ 11.23-11.15 (d, 1H), 7.27-7.16 (m, 2H), 4.33-4.12 (m, 2H), 3.95-3.68 (m, 2H). 3.60-3.15 (m, 1H), 2.60-2.20 (m, 1H).
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
92 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.